X-alpha-Gal

説明

特性

IUPAC Name |

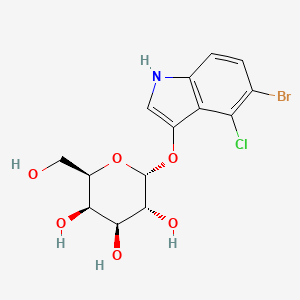

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of X-alpha-Gal.

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-alpha-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside) is a crucial chromogenic substrate for the enzyme α-galactosidase. Its primary application in molecular biology and genetics is the visual detection of α-galactosidase activity. Upon enzymatic cleavage of the α-glycosidic bond, this compound releases a galactose molecule and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate subsequently undergoes spontaneous dimerization and oxidation to form an insoluble, intensely blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This distinct color change provides a straightforward and effective method for identifying cells expressing a functional α-galactosidase, most notably in yeast two-hybrid screening systems to detect gene activation.

Chemical Structure and Properties

This compound is a synthetically manufactured indolyl molecule linked to a galactose sugar moiety. Its structure is fundamental to its function as a reporter molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅BrClNO₆ | [1][2][3] |

| Molecular Weight | 408.63 g/mol | [1][3] |

| CAS Number | 107021-38-5 | |

| Appearance | White to off-white crystalline powder | |

| Optical Rotation | [α]20/D +140° to +150° (c=1 in DMF/water 1:1) | |

| Purity | ≥98% |

Solubility

The solubility of this compound is a critical factor when preparing stock and working solutions for various experimental protocols.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 1 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | |

| Ethanol | Slightly soluble | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL |

Storage and Stability

Proper storage is vital to maintain the integrity and functionality of this compound.

| Condition | Duration | Source |

| Powder at -20°C | 3 years | |

| In solvent at -80°C | 1 year | |

| In solvent at -20°C | 1 month |

Enzymatic Reaction and Mechanism of Action

The utility of this compound is centered around its specific hydrolysis by α-galactosidase. In many yeast two-hybrid systems, the MEL1 gene, which encodes α-galactosidase, is used as a reporter gene. The activation of a GAL4-responsive promoter, indicating a protein-protein interaction, leads to the expression and secretion of α-galactosidase. The enzyme then cleaves the colorless this compound in the growth medium, resulting in the formation of a visually identifiable blue product. This process allows for the direct screening of positive interactions on agar (B569324) plates.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound in a typical yeast two-hybrid screening experiment.

Preparation of this compound Stock Solution

A concentrated stock solution is prepared for convenient addition to growth media or for spreading on plates.

-

Dissolving the Substrate : Dissolve this compound powder in dimethylformamide (DMF) to a final concentration of 20 mg/mL.

-

Storage : Store the stock solution in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil) at -20°C. The solution is stable for at least 6 months under these conditions.

Preparation of this compound Indicator Plates

There are two common methods for preparing indicator plates: incorporating this compound directly into the molten agar or spreading it on the surface of pre-poured plates.

Method 1: Incorporating into Agar

-

Media Preparation : Prepare 1 liter of the appropriate dropout agar medium and autoclave.

-

Cooling : Allow the medium to cool to approximately 55°C in a water bath.

-

Adding this compound : Aseptically add 2 mL of the 20 mg/mL this compound stock solution to the molten agar (final concentration of 40 µg/mL).

-

Pouring Plates : Mix thoroughly and pour the plates.

-

Storage : Allow the plates to solidify at room temperature.

Method 2: Spreading on Plates

-

Plate Preparation : Pour plates with the appropriate dropout agar medium and allow them to solidify.

-

Spreading Solution : Prepare a working solution of this compound at 4 mg/mL in DMF.

-

Application : Spread 100-200 µL of the 4 mg/mL this compound solution evenly onto the surface of a 10 cm agar plate.

-

Drying : Allow the plates to dry completely in a laminar flow hood before use.

Yeast Two-Hybrid Screening Workflow

The following diagram illustrates a typical workflow for a yeast two-hybrid screen utilizing this compound for the detection of protein-protein interactions.

Conclusion

This compound is an indispensable tool for researchers utilizing yeast two-hybrid systems and other reporter gene assays based on α-galactosidase activity. Its reliability in producing a distinct blue color upon enzymatic cleavage provides a high-contrast visual signal for identifying positive interactions. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its effective and accurate use in a laboratory setting, ultimately contributing to the successful identification and characterization of protein-protein interactions.

References

Substrate Specificity of α-Galactosidase with X-α-Gal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-galactosidase (α-D-galactoside galactohydrolase, EC 3.2.1.22) is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a wide variety of substrates, including glycolipids, glycoproteins, and oligosaccharides. This enzymatic activity is crucial in various biological processes, and defects in human α-galactosidase A lead to Fabry disease, a lysosomal storage disorder. In industrial applications, α-galactosidases are utilized in food processing to degrade raffinose (B1225341) family oligosaccharides and in the pulp and paper industry.

The study of α-galactosidase activity and specificity relies on the use of various substrates. Among these, chromogenic substrates offer a convenient method for detecting enzyme activity. One such substrate is 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal), which yields a blue precipitate upon enzymatic cleavage. This technical guide provides a comprehensive overview of the substrate specificity of α-galactosidase with a particular focus on X-α-Gal, including comparative kinetic data with other substrates, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action: X-α-Gal Hydrolysis

The enzymatic reaction of α-galactosidase with X-α-Gal follows a double displacement mechanism, which is characteristic of many retaining glycosidases. The process involves two key catalytic residues in the enzyme's active site, typically aspartic acid residues.

The hydrolysis of X-α-Gal by α-galactosidase results in the formation of an insoluble, intensely blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This distinct color change allows for the visual detection of enzyme activity.

Data Presentation: Comparative Substrate Specificity

While X-α-Gal is an excellent qualitative substrate, its utility for quantitative kinetic studies is limited due to the insoluble nature of its reaction product. Spectrophotometric determination of reaction rates, necessary for calculating Michaelis-Menten constants (Km and Vmax), is challenging. Therefore, quantitative studies of α-galactosidase specificity predominantly utilize soluble chromogenic substrates like p-nitrophenyl-α-D-galactopyranoside (pNPG) or natural oligosaccharide substrates.

The following tables summarize kinetic data for α-galactosidases from various sources with commonly used substrates other than X-α-Gal. This comparative data provides an insight into the enzyme's substrate preferences.

Table 1: Kinetic Parameters of α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (pNPG)

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Reference |

| Aspergillus sp. D-23 | 0.983 | 1.587 (μmol/mL/min) | 5.0 | [1] |

| Soybean (Glycine max) - P1 | 1.55 | - | 5.0-5.5 | [2] |

| Soybean (Glycine max) - P2 | 0.76 | - | 5.0-5.5 | [2] |

| Debaryomyces hansenii UFV-1 | 0.30 | - | - | [3] |

| Lactobacillus helveticus | 3.83 | 416.44 | - | [4] |

Table 2: Kinetic Parameters of α-Galactosidases with Natural Substrates

| Enzyme Source | Substrate | Km (mM) | Reference |

| Debaryomyces hansenii UFV-1 | Melibiose | 2.01 | [3] |

| Stachyose (B150584) | 9.66 | [3] | |

| Raffinose | 16 | [3] | |

| Soybean (Glycine max) | Raffinose | 3.0 | [5] |

| Stachyose | 4.79 | [5] | |

| Melibiose | 5.34 | [2] |

Experimental Protocols

Qualitative Plate Assay for α-Galactosidase Activity using X-α-Gal

This protocol is widely used for screening microorganisms or in yeast two-hybrid systems for α-galactosidase activity.

Materials:

-

Growth medium (e.g., LB agar (B569324) for bacteria, YPD for yeast)

-

X-α-Gal stock solution (20 mg/mL in N,N-dimethylformamide - DMF)

-

Petri dishes

-

Microorganism or yeast strains to be tested

Procedure:

-

Prepare and autoclave the desired growth medium.

-

Cool the medium to approximately 50-55°C.

-

Add X-α-Gal stock solution to the medium to a final concentration of 20-40 µg/mL.

-

Mix gently and pour the plates.

-

Once the plates have solidified, streak or plate the cells for single colonies.

-

Incubate the plates under appropriate conditions.

-

Observe for the development of blue colonies, indicating α-galactosidase activity.

Quantitative Spectrophotometric Assay for α-Galactosidase Activity using pNPG

This protocol allows for the determination of kinetic parameters of α-galactosidase.

Materials:

-

Purified α-galactosidase enzyme

-

p-Nitrophenyl-α-D-galactopyranoside (pNPG) substrate solution (various concentrations)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the enzyme's optimum)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare a series of pNPG substrate solutions of different concentrations in the assay buffer.

-

Equilibrate the enzyme solution and substrate solutions to the desired assay temperature.

-

Initiate the reaction by adding a known amount of the enzyme to the substrate solution.

-

Incubate the reaction for a fixed period during which the reaction rate is linear.

-

Stop the reaction by adding the stop solution. The stop solution raises the pH, which both stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the resulting solution at 405 nm.

-

Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.

-

Calculate the initial reaction velocity (V0) for each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Discussion and Future Perspectives

X-α-Gal remains a valuable tool for the qualitative detection of α-galactosidase activity, particularly in high-throughput screening applications and genetic reporter systems.[6] Its primary advantage is the distinct, insoluble blue product that is easily visualized. However, for detailed kinetic characterization and comparative studies of substrate specificity, soluble chromogenic or natural substrates are preferred due to the ease of quantitative analysis.

The development of a robust and straightforward quantitative assay for X-α-Gal would be a significant advancement. This could potentially be achieved by developing methods to solubilize the 5,5'-dibromo-4,4'-dichloro-indigo product for spectrophotometric analysis, similar to approaches that have been explored for the analogous β-galactosidase substrate, X-gal. Such a method would allow for direct kinetic comparisons between X-α-Gal and other substrates, providing a more complete understanding of α-galactosidase specificity.

Further research into the substrate specificity of α-galactosidases from diverse sources is also crucial. This knowledge can aid in the design of more efficient enzymes for industrial applications and in the development of novel therapeutics for conditions like Fabry disease.

Conclusion

References

- 1. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]

- 2. Characterization of alpha-galactosidases from germinating soybean seed and their use for hydrolysis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of stachyose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

A Technical Guide to the Discovery and Development of Chromogenic Substrates for Galactosidases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, mechanism, and application of chromogenic substrates for β-galactosidases. β-Galactosidase is a widely utilized enzyme in scientific research, acting as a reporter enzyme in gene expression studies, protein localization, and high-throughput screening for enzyme inhibitors or activators.[1] The development of chromogenic substrates, which produce a colored product upon enzymatic cleavage, has been pivotal for the qualitative and quantitative analysis of this enzyme's activity.[2]

Core Principle of Chromogenic Detection

The fundamental mechanism involves the enzymatic hydrolysis of a glycosidic bond in a synthetic substrate. This substrate consists of a galactose moiety linked to a chromogenic aglycone. Initially colorless, the substrate releases the colored chromophore upon cleavage by β-galactosidase. This color change can be observed visually for qualitative assessments or measured spectrophotometrically for quantitative analysis.[2][3]

Caption: General mechanism of β-galactosidase action on a chromogenic substrate.

Key Chromogenic Substrates: A Developmental Overview

The evolution of chromogenic substrates has been driven by the need for greater sensitivity, different colored outputs, and suitability for diverse applications.

2.1. O-Nitrophenyl-β-D-galactopyranoside (ONPG)

ONPG is a classic substrate used for the quantitative measurement of β-galactosidase activity.[4] The enzyme hydrolyzes ONPG to produce galactose and the yellow-colored chromophore o-nitrophenol, which can be quantified by measuring its absorbance at 405-420 nm. While reliable, its sensitivity can be a limitation in cells with low expression levels of the reporter gene.

2.2. 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)

First synthesized in 1964 by Jerome P. Horwitz and colleagues, X-gal is arguably the most well-known chromogenic substrate for β-galactosidase. It is an indispensable tool in molecular biology for blue-white screening, a technique used to identify recombinant bacterial colonies during gene cloning.

Upon cleavage by β-galactosidase, X-gal releases galactose and 5-bromo-4-chloro-3-hydroxyindole. This intermediate product then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate that visibly stains the cell or colony.

Caption: Reaction pathway for the formation of the blue product from X-gal.

2.3. Chlorophenol Red-β-D-galactopyranoside (CPRG)

CPRG was developed as a high-sensitivity alternative to ONPG for quantitative assays. It is reported to be up to 10 times more sensitive, making it ideal for measuring β-galactosidase activity in cells that are difficult to transfect or have low enzyme expression. The enzymatic hydrolysis of the yellow-orange CPRG substrate yields a dark red chromophore, chlorophenol red, with an absorbance maximum between 570 and 595 nm.

2.4. Other Novel Substrates

Research has led to a diverse palette of chromogenic substrates, enabling multiplex assays and offering different visual cues. These include:

-

Magenta-Gal and Rose-β-D-Gal: Produce red or rose-colored precipitates.

-

Salmon-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Yields a salmon-colored product upon cleavage.

-

Bluo-Gal: A halogenated indolyl-β-galactoside that produces a more intense blue color than X-gal.

-

Hydroxyanthraquinone-based substrates: These can produce yellow or, in the presence of iron salts, orange or black colonies, offering novel detection systems.

Data Presentation: Substrate Comparison

The selection of a substrate depends on the specific experimental requirements, such as the need for quantification versus localization, the expected level of enzyme activity, and the desired color of the output.

Table 1: Comparison of Common Chromogenic Galactosidase Substrates

| Substrate Name | Abbreviation | Color of Product | Max. Absorbance (λmax) | Key Applications |

| o-Nitrophenyl-β-D-galactopyranoside | ONPG | Yellow | 405-420 nm | Quantitative enzyme assays in solution |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | Blue (precipitate) | ~615 nm | Blue-white screening in cloning, histochemical staining |

| Chlorophenol Red-β-D-galactopyranoside | CPRG | Red | 570-595 nm | High-sensitivity quantitative enzyme assays |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Salmon-Gal | Salmon/Pink | Not specified | Red-white screening, histochemistry |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | Magenta/Red | Not specified | Red-white screening, Western blots, IHC |

| 5-Bromo-3-indolyl-β-D-galactopyranoside | Bluo-Gal | Blue (precipitate) | Not specified | Blue-white screening, Western blots, IHC |

Table 2: Kinetic Parameters of β-Galactosidase with Chromogenic Substrates

| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol min⁻¹ mg⁻¹) | Optimal pH | Optimal Temp. (°C) |

| ONPG | Lactobacillus plantarum HF571129 | 6.644 | 147.5 | 6.5 | 50 |

| Lactose | Lactobacillus plantarum HF571129 | 23.28 | 10.88 | 7.5 | 50 |

| ONPG | Lactobacillus reuteri | 27.37 | 0.2592 (U/min) | 6.5-8.0 | 55 |

| ONPG | Metagenome-derived (βgal5) | Not specified | Not specified | ~6.8 | 55 |

| ONPG | Metagenome-derived (βgal12) | Not specified | Not specified | 6.0 | 50 |

Note: Kinetic parameters are highly dependent on the specific enzyme source and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common assays.

Protocol 1: Quantitative β-Galactosidase Assay using ONPG

This protocol is adapted from standard procedures for measuring β-galactosidase activity in cell lysates.

-

Cell Lysis:

-

Wash cultured cells once with 1X Phosphate-Buffered Saline (PBS).

-

Add 1X Lysis Buffer (e.g., a detergent-based buffer) to the culture dish and incubate for 10-15 minutes at room temperature to ensure complete lysis.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell extract) to a fresh tube.

-

-

Assay Reaction:

-

In a new tube or 96-well plate, add a small volume of cell extract (e.g., 10-50 µL).

-

Add assay buffer (e.g., 200 mM NaPO₄ buffer pH 7.3, 2mM MgCl₂, 100 mM β-mercaptoethanol) to bring the volume to a fixed amount.

-

Prepare a blank control using lysis buffer instead of cell extract.

-

Warm the reaction tubes to 37°C.

-

-

Substrate Addition and Incubation:

-

Add ONPG substrate solution (e.g., to a final concentration of 0.67 mg/ml) to each tube, including the blank, and mix. Record the start time.

-

Incubate at 37°C until a faint to moderate yellow color develops (this can range from 10 minutes to several hours).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding a high pH solution, such as 1 M Sodium Carbonate (Na₂CO₃). This also enhances the yellow color of the o-nitrophenol product.

-

Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader, using the blank control to zero the instrument.

-

-

Data Analysis:

-

The β-galactosidase activity is proportional to the absorbance at 420 nm, normalized by the incubation time and the amount of protein in the cell extract.

-

Caption: Experimental workflow for a quantitative β-galactosidase assay.

Protocol 2: High-Sensitivity Assay using CPRG

This protocol is for applications requiring higher sensitivity.

-

Cell Lysis: Follow the same procedure as for the ONPG assay.

-

Assay Reaction:

-

Add 50 µL of cell extract to each well of a 96-well plate.

-

Prepare the 1X CPRG Substrate solution by diluting a concentrated stock into the CPRG Assay Reaction Buffer as per the manufacturer's instructions.

-

-

Substrate Addition and Incubation:

-

Add 130 µL of the 1X CPRG Substrate solution to each well.

-

Cover the plate and incubate at 37°C. The incubation time can range from 30 minutes to several hours, until the desired red color develops.

-

-

Measurement:

-

Measure the absorbance at 570–595 nm. A stop solution may be used if provided in a commercial kit.

-

-

Data Analysis: Calculate activity based on the change in absorbance over time.

Protocol 3: Blue-White Screening in Bacterial Cloning using X-gal

This protocol describes the preparation of agar (B569324) plates for identifying recombinant colonies.

-

Prepare Media: Autoclave your desired bacterial growth medium (e.g., LB agar) and cool it to approximately 50-55°C. It is critical not to add supplements when the agar is too hot.

-

Add Supplements:

-

Add the appropriate antibiotic for selection (e.g., ampicillin).

-

Add IPTG (isopropyl-β-D-1-thiogalactopyranoside), an inducer of the lac operon, to a final concentration of ~0.1 mM.

-

Add X-gal. X-gal is typically dissolved in N,N-dimethylformamide (DMF) or DMSO to make a stock solution (e.g., 20 mg/mL). Add the stock solution to the molten agar to a final concentration of 40-80 µg/mL.

-

-

Pour Plates: Mix the agar gently to ensure even distribution of the supplements and pour into sterile petri dishes.

-

Incubate: After plating your transformed bacteria, incubate the plates overnight at 37°C.

-

Interpret Results:

-

Blue colonies: Contain bacteria with a functional lacZ gene, indicating a non-recombinant plasmid (no insert).

-

White colonies: Contain bacteria where the lacZ gene has been disrupted by the insertion of foreign DNA, preventing the hydrolysis of X-gal. These are the desired recombinant colonies.

-

References

The Role of GAL4 in the Activation of the MEL1 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the MEL1 gene in Saccharomyces cerevisiae by the transcriptional activator GAL4. The MEL1 gene, encoding for α-galactosidase, is a key component of the galactose utilization pathway, and its expression is tightly regulated. This document details the signaling cascade initiated by the presence of galactose, leading to the de-repression of GAL4 and subsequent activation of MEL1 transcription. We present quantitative data on gene expression, detailed protocols for key experimental assays, and visual representations of the regulatory pathways and experimental workflows to facilitate a comprehensive understanding of this model system for eukaryotic gene regulation.

Introduction

The galactose (GAL) and melibiose (B213186) (MEL) metabolic pathways in Saccharomyces cerevisiae represent a classic model system for understanding gene regulation in eukaryotes. The expression of genes within this regulon, including MEL1, is primarily controlled by the interplay of three key regulatory proteins: GAL4, GAL80, and GAL3.[1] GAL4 is a positive regulator that binds to specific upstream activating sequences (UAS) in the promoter regions of target genes.[2] GAL80 is a negative regulator that binds to GAL4, inhibiting its transcriptional activation function.[3] GAL3 acts as a sensor and transducer of the galactose signal.

The MEL1 gene encodes for α-galactosidase, an enzyme that hydrolyzes melibiose into glucose and galactose.[1] Its expression is induced by galactose and melibiose and is subject to catabolite repression by glucose.[4] The inducibility of MEL1 is critically dependent on the GAL4 protein. In non-inducing conditions, a basal level of MEL1 transcription is observed, which is diminished in the absence of functional GAL4. This guide will dissect the molecular interactions and regulatory events that govern the GAL4-mediated activation of the MEL1 gene.

The GAL4 Signaling Pathway for MEL1 Activation

The activation of the MEL1 gene is a well-orchestrated process that begins with the cellular response to the presence of galactose. In the absence of this sugar, the GAL80 protein dimer binds to the C-terminal activation domain of the GAL4 protein, which itself is bound to the UAS element in the MEL1 promoter. This interaction effectively masks the activation domain of GAL4, preventing the recruitment of the transcriptional machinery and thereby repressing MEL1 gene expression.

Upon the introduction of galactose into the cell, the following signaling cascade is initiated:

-

Galactose Sensing: Intracellular galactose, along with ATP, binds to the GAL3 protein. This binding event induces a conformational change in GAL3.

-

Sequestration of GAL80: The activated GAL3-galactose-ATP complex interacts with the GAL80 protein. This interaction is believed to occur in the cytoplasm.

-

GAL4 De-repression: The binding of GAL3 to GAL80 causes a conformational change in GAL80, leading to its dissociation from GAL4.

-

Transcriptional Activation: With the GAL80 repressor removed, the activation domain of the GAL4 dimer becomes exposed. This allows GAL4 to recruit the necessary transcription factors and RNA polymerase II to the MEL1 promoter, initiating gene transcription.

This signaling pathway ensures that the MEL1 gene is only expressed when its substrate, or an inducer, is available.

References

- 1. Disruption of regulatory gene GAL80 in Saccharomyces cerevisiae: effects on carbon-controlled regulation of the galactose/melibiose pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GAL4/UAS system - Wikipedia [en.wikipedia.org]

- 3. Molecular characteristic of yeast Gal80 as a transcriptional factor a mini-review [maxapress.com]

- 4. Regulation of basal and induced levels of the MEL1 transcript in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Correct Concentration of X-alpha-Gal in Yeast Agar Plates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-alpha-Gal) in yeast agar (B569324) plates for the detection of α-galactosidase activity. This technique is a cornerstone of various molecular biology applications, most notably the yeast two-hybrid (Y2H) system for screening protein-protein interactions.

Principle of Detection

The detection of α-galactosidase activity using this compound is primarily employed in yeast strains engineered to express the MEL1 gene. The MEL1 gene encodes the enzyme α-galactosidase, which is secreted from the yeast cell.[1][2] In the presence of this compound, a chromogenic substrate, the secreted α-galactosidase hydrolyzes it, leading to the production of a blue, insoluble precipitate.[1][2][3] This results in the development of a blue color in the yeast colonies and the surrounding medium, providing a visual readout of gene activation. In the context of yeast two-hybrid screening, the MEL1 gene is often used as a reporter, where its expression is driven by the interaction of two proteins of interest.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound in yeast agar plates, compiled from various established protocols.

| Parameter | Concentration/Volume | Solvent | Notes |

| This compound Stock Solution | 20 mg/mL | N,N-dimethylformamide (DMF) | Store in glass or polypropylene (B1209903) at -20°C in the dark for up to 6 months. |

| 4 mg/mL | N,N-dimethylformamide (DMF) | Used for the spreading method. | |

| 2 mg/mL | N,N-dimethylformamide (DMF) | Used for the spreading method. | |

| Final Concentration in Agar (Pouring Method) | 40 mg/L | N/A | Achieved by adding 2 mL of a 20 mg/mL stock solution to 1 L of medium. |

| 20 mg/L | N/A | Achieved by adding 1 mL of a 20 mg/mL stock solution to 1 L of medium. | |

| Volume for Spreading (per plate) | 100-200 µL | N/A | For a 10-cm plate, using a 2 mg/mL stock solution. |

| 100 µL | N/A | For a 10-cm plate, using a 4 mg/mL stock solution. | |

| 200-500 µL | N/A | For a 15-cm plate, using a 2 mg/mL stock solution. | |

| 200 µL | N/A | For a 15-cm plate, using a 4 mg/mL stock solution. | |

| Incubation Temperature | 30°C | N/A | Optimal temperature for yeast growth and color development. |

| Incubation Time | Until blue colonies form (approx. 3 days) | N/A | Color development can vary depending on the strength of the interaction. |

Experimental Protocols

This section provides detailed methodologies for preparing yeast agar plates containing this compound.

Protocol 1: Preparation of this compound Stock Solution

-

Weigh out the desired amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of N,N-dimethylformamide (DMF) to achieve a final concentration of 20 mg/mL.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil) at -20°C. The solution is stable for at least six months under these conditions.

Protocol 2: Preparation of Yeast Agar Plates with this compound

There are two primary methods for incorporating this compound into yeast agar plates: pouring the substrate directly into the molten agar or spreading it onto the surface of pre-poured plates.

This method ensures an even distribution of the substrate throughout the medium.

-

Prepare 1 liter of the desired yeast dropout agar medium and autoclave.

-

Cool the autoclaved medium in a 55°C water bath. It is crucial that the medium is cooled to this temperature, as higher temperatures can degrade the this compound.

-

Add 2 mL of the 20 mg/mL this compound stock solution to the 1 liter of cooled medium to achieve a final concentration of 40 mg/L. Alternatively, add 1 mL for a final concentration of 20 mg/L.

-

Swirl the medium gently but thoroughly to ensure even mixing.

-

Pour the plates and allow the medium to solidify at room temperature.

-

Once solidified, the plates are ready for use. For short-term storage, invert the plates and store them at 4°C.

This method is useful for pre-made plates or when different concentrations of this compound are being tested.

-

Prepare and pour the desired yeast dropout agar plates and allow them to solidify completely at room temperature.

-

Prepare a working solution of this compound at either 2 mg/mL or 4 mg/mL in DMF.

-

Pipette the appropriate volume of the this compound solution onto the surface of each plate (see table above for volumes).

-

Using a sterile spreader or glass beads, evenly distribute the solution across the entire surface of the agar.

-

Allow the plates to dry at room temperature for approximately 15 minutes, or until the liquid has been fully absorbed.

-

The plates are now ready for plating the yeast culture.

Protocol 3: Yeast Plating and Incubation

-

Plate the yeast cells onto the prepared this compound indicator plates.

-

Incubate the plates at 30°C.

-

Monitor the plates daily for the appearance of blue colonies. The time required for color development can range from one to several days, depending on the strength of the protein-protein interaction being assayed.

Visualizations

Biochemical Pathway of this compound Hydrolysis

Caption: Hydrolysis of this compound by secreted α-galactosidase.

Experimental Workflow

Caption: Workflow for this compound yeast plate preparation and use.

References

A Step-by-Step Guide to Yeast Two-Hybrid Screening with X-alpha-Gal

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing yeast two-hybrid (Y2H) screening, a powerful in vivo technique for identifying novel protein-protein interactions. A specific focus is placed on the use of 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-alpha-Gal) as a chromogenic reporter for the MEL1 gene, allowing for direct visual identification of positive interactions on agar (B569324) plates.[1][2]

Introduction to the Yeast Two-Hybrid System

The yeast two-hybrid system is a genetic method for detecting binary protein-protein interactions.[3] It relies on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[4] These domains can function even when they are not part of the same protein, as long as they are brought into close proximity.

In a Y2H screen, a "bait" protein of interest is fused to the DBD, and a library of potential interacting "prey" proteins is fused to the AD. If the bait and a prey protein interact, the DBD and AD are brought together, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of downstream reporter genes, providing a detectable signal that indicates a protein-protein interaction.[4]

The Role of this compound in Y2H Screening

Several reporter genes can be used in Y2H systems. One such reporter is the MEL1 gene, which encodes the enzyme α-galactosidase.[1][2] When the MEL1 gene is activated due to a protein-protein interaction, the yeast cells secrete α-galactosidase.

This compound is a chromogenic substrate for α-galactosidase.[1][2] When hydrolyzed by the enzyme, this compound produces a blue-colored product.[1][2] This allows for a simple and direct visual screen on agar plates: yeast colonies containing interacting proteins will turn blue when grown on media containing this compound, while colonies with non-interacting proteins will remain white.[1][2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of the Yeast Two-Hybrid System

References

- 1. Relative quantitation of protein-protein interaction strength within the yeast two-hybrid system via fluorescence beta-galactosidase activity detection in a high-throughput and low-cost manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for yeast two-hybrid studies [takarabio.com]

- 3. zymoresearch.com [zymoresearch.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Screening Protein-Protein Interactions Using X-alpha-Gal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo technique for identifying and characterizing binary protein-protein interactions. This method relies on the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene. One such reporter system utilizes the enzyme α-galactosidase, encoded by the MEL1 gene in certain yeast strains. When a protein-protein interaction occurs, the transcription of MEL1 is activated. The presence of α-galactosidase can then be easily detected using the chromogenic substrate X-alpha-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside). Hydrolysis of this compound by α-galactosidase produces an insoluble blue precipitate, providing a readily screenable phenotype for interacting protein pairs.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in yeast two-hybrid screening, from experimental design to data interpretation.

Principle of the this compound Based Yeast Two-Hybrid System

The most common Y2H system is based on the GAL4 transcription factor from Saccharomyces cerevisiae. The GAL4 protein has two separable domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2] In this system:

-

A "bait" protein (X) is fused to the GAL4-DBD.

-

A "prey" protein (Y), or a library of potential interacting partners, is fused to the GAL4-AD.

-

These two fusion proteins are co-expressed in a yeast strain that contains a reporter gene (e.g., MEL1) downstream of a GAL4-responsive upstream activating sequence (UAS).

If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to the UAS and activates the transcription of the MEL1 reporter gene. The expressed α-galactosidase is secreted and hydrolyzes the this compound present in the medium, resulting in the development of a blue color in the yeast colony.[1]

Caption: Principle of this compound based Yeast Two-Hybrid Screening.

Data Presentation

Quantitative analysis of protein-protein interaction strength can be inferred from the intensity of the blue color developed by the yeast colonies. While visual inspection provides a qualitative assessment (strong, weak, or no interaction), a more rigorous quantitative analysis can be performed using image analysis software.

Table 1: Yeast Strains Suitable for this compound Screening

| Yeast Strain | Relevant Genotype | Mating Type | Key Features |

| Y187 | MATα, ura3-52, his3-200, ade2-101, trp1-901, leu2-3, gal4Δ, met-, gal80Δ, URA3::GAL1UAS-GAL1TATA-lacZ, MEL1 | α | Contains both lacZ and MEL1 reporters. |

| AH109 | MATa, trp1-901, leu2-3, ura3-52, his3-200, gal4Δ, gal80Δ, LYS2::GAL1UAS-GAL1TATA-HIS3, GAL2UAS-GAL2TATA-ADE2, URA3::MEL1UAS-MEL1TATA-lacZ, MEL1 | a | Multiple reporter genes (HIS3, ADE2, lacZ, MEL1) for high stringency. |

| Y2HGold | MATa, trp1-901, leu2-3, ura3-52, his3-200, gal4Δ, gal80Δ, ADE2, HIS3, MEL1, AUR1-C | a | Four reporter genes (ADE2, HIS3, MEL1, AUR1-C) with distinct promoters to reduce false positives.[3] |

| PJ69-2A | MATa, trp1-901, leu2-3, 112, ura3-52, his3-200, gal4Δ, gal80Δ, GAL2::ADE2, GAL1::HIS3, MEL1 | a | Contains ADE2, HIS3, and MEL1 reporters. |

Table 2: Representative Quantitative Analysis of Protein-Protein Interactions

This table provides an example of how to present quantitative data obtained from the analysis of blue colony color intensity. The "Interaction Strength (Arbitrary Units)" can be derived from image analysis of the colonies.

| Bait | Prey | Visual Observation | Interaction Strength (Arbitrary Units) | Notes |

| p53 | Large T-antigen | Strong Blue | 95.2 ± 4.5 | Strong, well-characterized interaction (Positive Control). |

| Protein X | Protein Y | Medium Blue | 62.7 ± 5.1 | Putative novel interaction. |

| Protein X | Protein Z | Light Blue | 25.4 ± 3.2 | Weak interaction, may require further validation. |

| p53 | Lamin C | White | 2.1 ± 0.8 | No interaction (Negative Control). |

| Protein X | Empty Vector | White | 1.8 ± 0.5 | No autoactivation of the reporter by the bait. |

Interaction Strength is calculated based on the mean pixel intensity of the blue color from at least three independent colonies, with background subtraction. Higher values indicate a stronger interaction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Plates

Materials:

-

This compound (5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside)

-

N,N-Dimethylformamide (DMF)

-

Appropriate synthetic defined (SD) dropout agar (B569324) medium

-

Sterile glass or polypropylene (B1209903) tubes

-

Petri dishes (10 cm or 15 cm)

-

Sterile glass beads

Procedure:

-

Prepare this compound Stock Solution (20 mg/mL):

-

Dissolve this compound in DMF to a final concentration of 20 mg/mL.

-

Store the stock solution in a light-protected glass or polypropylene bottle at -20°C. The solution is stable for at least 6 months.[4]

-

-

Prepare this compound Indicator Plates (Two Methods):

-

Method A: Pouring Plates with this compound [5]

-

Prepare 1 liter of the appropriate SD dropout agar medium and autoclave.

-

Cool the medium to 55°C in a water bath.

-

Add 2 mL of the 20 mg/mL this compound stock solution to the medium (final concentration 40 µg/mL).

-

Mix gently but thoroughly and pour the plates.

-

Allow the plates to harden at room temperature.

-

-

Method B: Spreading this compound on Pre-made Plates [5]

-

Prepare and pour the appropriate SD dropout agar plates and let them harden at room temperature.

-

Dilute the 20 mg/mL this compound stock solution to 4 mg/mL in DMF.

-

Spread 100 µL (for a 10 cm plate) or 200 µL (for a 15 cm plate) of the 4 mg/mL this compound solution onto the surface of the agar using sterile glass beads.

-

Allow the plates to dry for at least 15 minutes at room temperature before use.

-

-

Protocol 2: Yeast Two-Hybrid Screening

Caption: General workflow for a yeast two-hybrid screen using this compound.

Procedure:

-

Transformation:

-

Transform the bait plasmid (pGBKT7-Bait) into a yeast strain of one mating type (e.g., MATa, AH109).

-

Transform the prey library plasmids (pGADT7-Prey) into a yeast strain of the opposite mating type (e.g., MATα, Y187).

-

Select for transformants on the appropriate SD dropout medium (e.g., SD/-Trp for bait, SD/-Leu for prey).

-

-

Yeast Mating:

-

Grow liquid cultures of the bait- and prey-containing yeast strains.

-

Mix equal amounts of the bait and prey cultures and incubate to allow for mating and the formation of diploid yeast.

-

-

Selection of Diploids and Interactions:

-

Plate the mating mixture onto SD/-Leu/-Trp plates to select for diploid yeast containing both bait and prey plasmids.

-

Replica-plate the diploid colonies onto a higher stringency selection medium (e.g., SD/-Leu/-Trp/-His/-Ade) to select for colonies where a protein-protein interaction is activating the nutritional reporter genes.

-

-

This compound Assay:

-

Replica-plate the colonies from the high-stringency selection plates onto plates containing this compound.

-

Incubate the plates at 30°C for 3-5 days and monitor for the development of blue colonies.[5]

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the blue colonies.

-

Sequence the prey plasmids to identify the protein that interacts with the bait.

-

Protocol 3: Quantitative Analysis of Colony Color

Materials:

-

Plates with yeast colonies from the this compound assay

-

A flatbed scanner or a smartphone with a high-resolution camera

-

Image analysis software (e.g., ImageJ with a color analysis plugin)[6]

Procedure:

-

Image Acquisition:

-

Acquire high-resolution images of the this compound plates. Ensure consistent lighting and background for all images.

-

-

Image Processing with ImageJ:

-

Open the image in ImageJ.

-

Convert the image to 8-bit grayscale.

-

Use the thresholding tool to segment the colonies from the background.

-

Use the "Analyze Particles" function to measure the mean gray value for each colony. The mean gray value will be inversely proportional to the intensity of the blue color.

-

-

Data Analysis:

-

Subtract the background gray value from the colony gray values.

-

The resulting value can be used as a quantitative measure of the interaction strength.

-

Perform measurements on multiple colonies for each interaction to obtain statistical significance.

-

Signaling Pathway Example: Host-Parasite Interaction

The yeast two-hybrid system is instrumental in dissecting complex signaling pathways. For instance, it has been used to identify host proteins that interact with effector proteins from pathogens, shedding light on how pathogens manipulate host cellular processes.

Caption: Using Y2H to identify host-pathogen protein interactions.

Troubleshooting

| Problem | Possible Cause | Solution |

| No blue colonies | - No interaction between bait and prey.- Bait or prey fusion protein is not expressed or is misfolded.- The yeast strain does not contain the MEL1 gene. | - Use positive and negative controls.- Verify protein expression by Western blot.- Use a yeast strain confirmed to have a functional MEL1 reporter (see Table 1). |

| All colonies are blue | - The bait protein autoactivates the reporter gene.- The prey protein autoactivates the reporter gene. | - Perform an autoactivation test by transforming the bait plasmid with an empty prey vector. If colonies are blue, the bait autoactivates.- Redesign the bait construct (e.g., use a truncated version). |

| High background/False positives | - Non-specific interactions with the prey proteins ("sticky preys"). | - Retest positive interactions in a one-on-one format.- Use multiple reporter genes with different promoters for higher stringency. |

| Inconsistent color development | - Uneven spreading of this compound.- Variation in colony size. | - Ensure even spreading of this compound solution.- For quantitative analysis, select colonies of similar size. |

Conclusion

The use of this compound in yeast two-hybrid screening provides a simple, robust, and visually intuitive method for detecting protein-protein interactions. When coupled with quantitative image analysis, this technique can offer valuable insights into the strength of these interactions. The protocols and data presentation guidelines provided here serve as a comprehensive resource for researchers aiming to employ this powerful tool in their studies of protein interaction networks and signaling pathways.

References

- 1. Glycosynth - - this compound [glycosynth.co.uk]

- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 3. Automated image analysis with ImageJ of yeast colony forming units from cannabis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. takarabio.com [takarabio.com]

- 6. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: X-alpha-Gal Assay in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The X-alpha-Gal (5-Bromo-4-chloro-3-indoxyl-α-D-galactopyranoside) assay is a widely used chromogenic method for detecting the activity of the enzyme α-galactosidase in Saccharomyces cerevisiae. In yeast, this enzyme is encoded by the MEL1 gene. The expression of MEL1 is typically placed under the control of the GAL4 transcription factor, making it an excellent reporter gene for studying protein-protein interactions in the GAL4-based yeast two-hybrid (Y2H) system.[1][2]

The principle of the assay is straightforward:

-

In a Y2H screen, two proteins of interest (a "bait" and a "prey") are fused to the DNA-binding domain (BD) and activation domain (AD) of the GAL4 transcription factor, respectively.[3][4]

-

If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor.[1][3]

-

This reconstituted GAL4 binds to an upstream activating sequence (UAS) in the promoter of the MEL1 reporter gene, driving its transcription.[5][6]

-

The MEL1 gene produces α-galactosidase, which is secreted into the surrounding medium.[7][8]

-

The secreted enzyme hydrolyzes the colorless this compound substrate present in the agar (B569324) medium.[1][8]

-

This hydrolysis reaction produces an insoluble, vibrant blue pigment.[9][10]

-

Consequently, yeast colonies expressing an interacting protein pair will turn blue, providing a direct visual readout of the interaction.[1]

This assay offers a convenient and sensitive alternative to the more traditional β-galactosidase (lacZ) filter-lift assays for Y2H screening.[6][9]

Key Applications

-

Yeast Two-Hybrid (Y2H) Screening: The primary application is the detection of binary protein-protein interactions. It is used to confirm putative interactions identified through primary selection on auxotrophic media.[1][11]

-

Reporter Gene Analysis: Serves as a reliable reporter for studying gene expression and regulation when the MEL1 gene is placed under the control of a specific promoter of interest.

-

Reduction of False Positives: Used in conjunction with other reporter genes (e.g., HIS3, URA3, lacZ) to increase the stringency and accuracy of high-throughput screens.[12]

-

Yeast Strain Differentiation: Can be used to differentiate yeast strains based on their ability to metabolize melibiose, for example, in identifying hybrids of S. cerevisiae and S. bayanus.[10]

Data Presentation

While the this compound assay is primarily qualitative, a semi-quantitative assessment can be made based on the timing and intensity of color development.

Table 1: Semi-Quantitative Scoring of Y2H Interactions using this compound Assay

| Score | Color Intensity & Onset | Interpretation |

| +++ | Strong blue color appears within 24-48 hours | Strong Interaction |

| ++ | Moderate blue color appears within 48-72 hours | Moderate Interaction |

| + | Faint blue color appears after 72 hours | Weak Interaction |

| - | No blue color (colony remains white/off-white) | No Detectable Interaction |

Table 2: Properties of this compound Reagent

| Property | Description |

| Full Chemical Name | 5-Bromo-4-chloro-3-indoxyl-α-D-galactopyranoside[10] |

| Molecular Formula | C₁₄H₁₅BrClNO₆[9][13] |

| Molecular Weight | 408.64 g/mol [9] |

| Common Solvent | N,N-Dimethylformamide (DMF)[6] |

| Appearance | White to off-white solid |

| Storage Conditions | Store powder and stock solutions at -20°C, protected from light[6][9][11] |

Visualizing the Mechanism and Workflow

Mechanism of the this compound Reporter System

Caption: Mechanism of the MEL1/X-alpha-Gal reporter assay.

Experimental Workflow

Caption: Experimental workflow for the this compound plate assay.

Experimental Protocols

A. Preparation of this compound Stock Solution (20 mg/mL)

-

Weigh out the desired amount of this compound powder in a sterile polypropylene (B1209903) or glass tube.

-

Add the appropriate volume of N,N-Dimethylformamide (DMF) to achieve a final concentration of 20 mg/mL.[6]

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C in the dark. The solution is stable for at least 6 months under these conditions.[8][11]

B. Protocol 1: Pouring this compound Indicator Plates

This method ensures an even distribution of the substrate throughout the medium.

-

Prepare 1 liter of the desired yeast dropout agar medium and autoclave.

-

Place the autoclaved medium in a 55°C water bath and allow it to cool for at least 30 minutes. Cooling is critical to prevent heat degradation of the this compound.

-

In a sterile hood, add 2 mL of the 20 mg/mL this compound stock solution to the 1 liter of cooled medium (final concentration: 40 µg/mL).[6]

-

Swirl the bottle gently but thoroughly to mix. Avoid creating bubbles.

-

Pour the plates (~25 mL per 100 mm plate).

-

Allow the medium to harden completely at room temperature.[6]

-

Store the plates at 4°C, protected from light, for up to one month.

C. Protocol 2: Spreading this compound on Pre-made Plates

This method is useful for testing different concentrations or when adding the substrate to existing plates.

-

Prepare and pour yeast dropout agar plates as you normally would and allow them to solidify.

-

Under a sterile hood, pipette 100-200 µL of the 20 mg/mL this compound stock solution onto the surface of each 100 mm plate.[8] For a 10-cm plate, 100 µl is often sufficient.[6]

-

Using sterile glass beads or a cell spreader, distribute the solution evenly across the entire surface of the agar.

-

Allow the plates to dry at room temperature for 15-30 minutes, or until the liquid has been fully absorbed into the agar.[6]

-

The plates are now ready for plating the yeast cells.

D. Plating and Incubation

-

Plate the yeast transformants or mated yeast cultures onto the prepared this compound indicator plates.

-

Incubate the plates at 30°C.

-

Monitor the plates daily for the appearance of blue colonies. Positive interactions may become visible in as little as 24 hours, but plates should be incubated for at least 3-5 days to detect weaker interactions.[6][8]

Troubleshooting

Table 3: Common Issues and Solutions for the this compound Assay

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No blue colonies (including positive control) | - Inactive this compound (degraded by light/heat).- Yeast strain lacks the MEL1 reporter gene.[6]- Incorrect concentration of this compound. | - Use fresh, properly stored this compound stock solution.- Verify the genotype of your yeast strain. Transform with a control plasmid known to activate GAL4.[6]- Ensure the final concentration in the plate is correct (e.g., 40 µg/mL). |

| All colonies are blue (high background) | - The "bait" protein self-activates the reporter gene.- The medium is too acidic, causing this compound to hydrolyze non-enzymatically. | - Test the bait plasmid with an "empty" prey vector. If colonies are blue, the bait is a self-activator and a different reporter system may be needed.- Ensure the pH of the medium is buffered correctly (typically pH 5.8-7.0). |

| Very faint or slow color development | - Weak protein-protein interaction.- Low expression of interacting proteins.- Sub-optimal incubation temperature. | - Increase incubation time up to 5-7 days.- Re-streak positive colonies to a new this compound plate to confirm.- Ensure incubation is at the optimal temperature for your yeast strain (usually 30°C). |

| Blue color is in the medium, not the colonies | - The MEL1 gene product, α-galactosidase, is a secreted enzyme.[1][8] | - This is normal and expected. The blue halo in the medium is indicative of a positive result. Very strong interactions can lead to diffusion of the blue color. |

References

- 1. This compound for yeast two-hybrid studies [takarabio.com]

- 2. A novel reporter gene MEL1 for the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. singerinstruments.com [singerinstruments.com]

- 5. Regulation of basal and induced levels of the MEL1 transcript in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. takarabio.com [takarabio.com]

- 7. MEL1 | SGD [yeastgenome.org]

- 8. Glycosynth - - this compound [glycosynth.co.uk]

- 9. goldbio.com [goldbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. medkoo.com [medkoo.com]

Application Notes and Protocols: The Colony-Lift Filter Assay for α-Galactosidase Activity using X-alpha-Gal

Audience: Researchers, scientists, and drug development professionals.

Introduction

The colony-lift filter assay is a versatile technique for qualitatively assessing enzymatic activity in microbial colonies. This document provides a detailed protocol for a colony-lift assay specifically designed to detect α-galactosidase activity using the chromogenic substrate 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-alpha-Gal). This assay is particularly relevant for screening in systems that utilize the α-galactosidase gene (MEL1) as a reporter, such as certain yeast two-hybrid systems.[1][2] When α-galactosidase is expressed, it cleaves this compound, producing a distinct, insoluble blue pigment.[3] This provides a direct visual readout of gene expression and, by extension, the molecular interaction being investigated. This method serves as a powerful screening tool, allowing for the rapid identification of positive colonies from a large library.

Molecular Mechanism

In systems like the GAL4-based yeast two-hybrid assay, a successful protein-protein interaction leads to the reconstitution of a functional GAL4 transcription factor. This transcription factor then activates reporter genes downstream of a GAL4-responsive promoter.[1] One such reporter is the MEL1 gene, which encodes the enzyme α-galactosidase.[1]

The chromogenic substrate this compound is an analogue of melibiose, the natural substrate for α-galactosidase. When α-galactosidase is present, it hydrolyzes the α-glycosidic bond in this compound. This cleavage releases galactose and a 5-bromo-4-chloro-3-indolyl intermediate. This intermediate then undergoes spontaneous dimerization and oxidation to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble pigment that precipitates at the site of the colony. Colonies expressing active α-galactosidase will therefore turn blue, while those that do not will remain white.

Experimental Protocols

This protocol details the materials and steps required to perform a colony-lift filter assay for α-galactosidase activity. It is adapted from standard β-galactosidase filter lift procedures for use with this compound.

Materials

-

Yeast or bacterial colonies grown on appropriate selective agar (B569324) plates

-

Nitrocellulose or nylon membrane filters (e.g., 82 mm diameter for a 100 mm plate)

-

Sterile forceps

-

Petri dishes (150 mm)

-

Whatman 3MM filter paper or equivalent

-

Liquid nitrogen

-

Incubator set to 30°C or 37°C

-

This compound stock solution (20 mg/mL in Dimethylformamide - DMF)

-

Z-Buffer (see table below for recipe)

-

β-mercaptoethanol

Protocol: Colony-Lift and Lysis

-

Colony Growth: Grow yeast or bacterial colonies on a selective agar plate until they are approximately 1-3 mm in diameter. For yeast, this typically takes 3-4 days of incubation at 30°C.

-

Membrane Overlay: Carefully lay a sterile, dry nitrocellulose membrane onto the surface of the agar plate with the colonies. Ensure no air bubbles are trapped between the membrane and the agar. This can be achieved by holding the filter at its edges with forceps, bending it slightly into a 'U' shape, and allowing the center to touch the agar first, then slowly lowering the edges.

-

Colony Transfer: Allow the membrane to become fully wetted (approximately 1-2 minutes). Using a sterile needle or pen, create asymmetric orientation marks by poking through the membrane and into the agar below. These marks will help to align the filter with the plate later.

-

Lifting the Membrane: Using sterile forceps, carefully peel the membrane from the plate. A portion of each colony will be lifted and will adhere to the membrane.

-

Cell Lysis: To permeabilize the cells, freeze-thaw the membrane. Submerge the membrane (colony side up) in a shallow dish or aluminum foil "boat" containing liquid nitrogen for 10-20 seconds.

-

Thawing: Remove the membrane from the liquid nitrogen and allow it to thaw at room temperature for 1-2 minutes. The cells are now lysed and permeable to the substrate.

Protocol: Color Development

-

Prepare Assay Plates: In a 150 mm petri dish, place two sheets of Whatman 3MM filter paper.

-

Prepare Assay Solution: Prepare the this compound assay solution (see table below). For one filter, a typical volume is 5-6 mL.

-

Saturate Filters: Pipette the assay solution onto the Whatman filter papers in the petri dish until they are completely saturated. Remove any excess liquid.

-

Incubation: Carefully place the nitrocellulose membrane with the lysed colonies (colony side up) onto the saturated Whatman paper. Ensure there are no air bubbles underneath.

-

Color Development: Close the petri dish and incubate at 30°C or 37°C. Monitor the development of blue color. The time required for color development can range from 30 minutes to 24 hours, depending on the strength of the protein-protein interaction and the resulting level of α-galactosidase expression.

-

Documentation: Photograph the filter at various time points to record the results. The intensity of the blue color generally correlates with the level of reporter gene activation. Positive colonies (blue) can then be identified on the original master plate by aligning the orientation marks.

Data Presentation

The following tables summarize the quantitative data for the preparation of required solutions and key parameters for the assay.

Table 1: Reagent and Solution Preparation

| Reagent/Buffer | Component | Concentration / Amount |

| This compound Stock | This compound | 20 mg/mL |

| Dimethylformamide (DMF) | to final volume | |

| Z-Buffer (1 L) | Na2HPO4·7H2O | 16.1 g (0.06 M) |

| NaH2PO4·H2O | 5.5 g (0.04 M) | |

| KCl | 0.75 g (0.01 M) | |

| MgSO4·7H2O | 0.246 g (0.001 M) | |

| Deionized Water | to 1 L | |

| Adjust pH to 7.0 | ||

| Assay Solution | Z-Buffer | 6 mL |

| (per filter) | β-mercaptoethanol | 11 µL |

| This compound Stock (20 mg/mL) | 60-100 µL |

Note: this compound stock solution should be stored in the dark at -20°C.

Table 2: Key Experimental Parameters

| Parameter | Value | Notes |

| Incubation Temperature | 30°C (Yeast) or 37°C (Bacteria) | Optimize based on organism. |

| Incubation Time | 30 minutes - 24 hours | Varies with interaction strength. |

| Liquid Nitrogen Freeze | 10 - 20 seconds | For efficient cell lysis. |

| This compound Final Conc. | ~200-330 µg/mL in assay solution | Effective for color development. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the this compound colony-lift filter assay.

Signaling Pathway Diagram

Caption: Mechanism of this compound detection in a yeast two-hybrid system.

References

Application of X-alpha-Gal in GAL4-Based Yeast Two-Hybrid Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GAL4-based yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify and characterize protein-protein interactions. The assay relies on the reconstitution of the GAL4 transcription factor, which, when assembled, activates the expression of downstream reporter genes. One such reporter is the MEL1 gene, which encodes the enzyme α-galactosidase. The chromogenic substrate, 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-alpha-Gal), provides a convenient and visually interpretable readout for α-galactosidase activity, and therefore, for protein-protein interactions. When hydrolyzed by α-galactosidase, this compound produces a distinctive blue precipitate, allowing for the easy identification of positive interactions directly on agar (B569324) plates.[1][2] This method serves as a valuable alternative to the more traditional β-galactosidase (lacZ) assays.[1]

Principle of the GAL4-Based Y2H System with this compound

The GAL4 protein consists of two essential, separable domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein is fused to the GAL4-DBD, and a "prey" protein (or a library of proteins) is fused to the GAL4-AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This complex then binds to the upstream activating sequence (UAS) of the reporter gene, initiating transcription.

In yeast strains engineered for this system, the MEL1 gene is placed under the control of a GAL4-responsive promoter.[1][3] A positive protein-protein interaction leads to the expression and secretion of α-galactosidase. This enzyme hydrolyzes the this compound present in the growth medium, resulting in the formation of a blue-colored colony, providing a direct visual indicator of the interaction.

Quantitative Data Summary

While the this compound assay is primarily qualitative, the intensity of the blue color can provide a semi-quantitative measure of the interaction strength. Stronger interactions are generally correlated with a more intense and rapid development of the blue color. For more precise quantification, methods such as colony color analysis using imaging software or liquid α-galactosidase assays can be employed.

Below is a table summarizing the semi-quantitative interpretation of results and key quantitative parameters for the this compound assay.

| Interaction Strength | Observed Colony Color | Time to Appearance (Typical) | Relative α-Galactosidase Activity |

| Strong | Deep Blue | 1-2 days | +++ |

| Moderate | Blue | 2-3 days | ++ |

| Weak | Light Blue / Pale Blue | 3-5 days | + |

| No Interaction | White / Off-white | N/A | - |

Table 1: Semi-Quantitative Analysis of Protein-Protein Interactions using this compound. The intensity and rate of blue color development in yeast colonies on this compound containing medium can be used to infer the relative strength of the protein-protein interaction.

| Parameter | Concentration/Value | Notes |

| This compound Stock Solution | 20 mg/mL in DMF | Store at -20°C in the dark. |

| This compound Working Concentration (in plates) | 40 µg/mL | Added to molten agar after autoclaving and cooling. |

| This compound for Spreading on Plates | 4 mg/mL in DMF | 100-200 µL per 10 cm plate. |

| Incubation Temperature | 30°C | Optimal for yeast growth and enzyme activity. |

| Incubation Time | 3-5 days | Monitor daily for color development. |

Table 2: Key Quantitative Parameters for this compound Yeast Two-Hybrid Assays. This table provides the recommended concentrations and conditions for the preparation and execution of the this compound assay.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Plates

This protocol describes how to incorporate this compound directly into the agar medium before pouring the plates.

Materials:

-

Yeast nitrogen base (YNB)

-

Ammonium sulfate

-

Glucose (or other appropriate carbon source)

-

Complete supplement mixture or appropriate dropout supplement

-

Bacteriological agar

-

This compound (5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside)

-

N,N-Dimethylformamide (DMF)

-

Sterile, deionized water

-

Autoclave

-

Water bath (55°C)

-

Sterile petri dishes (10 cm or 15 cm)

Procedure:

-

Prepare 1 liter of the desired yeast dropout agar medium according to standard protocols.

-

Autoclave the medium for 20 minutes at 121°C.

-

While the medium is autoclaving, prepare a 20 mg/mL stock solution of this compound in DMF. Store this solution at -20°C in a light-protected container.

-

After autoclaving, cool the medium in a 55°C water bath for at least 30 minutes.

-

Aseptically add 2 mL of the 20 mg/mL this compound stock solution to the 1 liter of molten agar (final concentration of 40 µg/mL).

-

Swirl the flask gently but thoroughly to ensure even distribution of the this compound. Avoid introducing air bubbles.

-

Pour the plates (approximately 25 mL per 10 cm plate).

-

Allow the plates to solidify at room temperature.

-

Store the plates at 4°C in the dark for up to one month.

Protocol 2: Spreading this compound on Pre-made Plates

This method is useful when incorporating this compound into the entire batch of media is not desirable.

Materials:

-

Pre-poured yeast dropout agar plates

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Sterile glass beads or a sterile cell spreader

Procedure:

-

Prepare a 4 mg/mL working solution of this compound in DMF.

-

Pipette 100 µL (for a 10 cm plate) or 200 µL (for a 15 cm plate) of the 4 mg/mL this compound solution onto the surface of each pre-made agar plate.

-

Use sterile glass beads or a sterile spreader to evenly distribute the solution across the entire surface of the agar.

-

Allow the plates to dry in a laminar flow hood for approximately 15-30 minutes, or until the surface is dry.

-

The plates are now ready for plating the yeast transformations.

Protocol 3: Yeast Transformation and Interaction Assay

This protocol outlines the general steps for transforming yeast with bait and prey plasmids and observing the interaction on this compound plates.

Materials:

-

Competent yeast cells of an appropriate strain (e.g., AH109, Y187)

-

Bait plasmid (e.g., pGBKT7-GeneX)

-

Prey plasmid (e.g., pGADT7-GeneY)

-

Carrier DNA (e.g., denatured salmon sperm DNA)

-

Polyethylene glycol (PEG) solution

-

Lithium acetate (B1210297) (LiAc) solution

-

DMSO

-

Sterile water

-

This compound indicator plates (prepared as in Protocol 1 or 2)

-

Appropriate selective dropout medium

Procedure:

-

Co-transform the bait and prey plasmids into the competent yeast cells using a standard lithium acetate/PEG transformation protocol.

-

Plate the transformed yeast cells onto the appropriate selective dropout medium lacking the necessary nutrients to select for the presence of both plasmids.

-

Incubate the plates at 30°C for 3-5 days, or until colonies appear.

-

Once colonies have grown on the primary selection plates, they can be patched or replica-plated onto the this compound indicator plates that also contain the appropriate selective nutrients.

-

Incubate the this compound plates at 30°C and monitor for the development of blue color over 3-5 days.

-

Score the colonies based on the intensity of the blue color as an indicator of interaction strength. White colonies indicate no interaction.

Visualizations

Caption: Principle of the GAL4-based yeast two-hybrid system.

Caption: Enzymatic reaction of this compound.

Caption: Experimental workflow for the this compound Y2H assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| No blue colonies, even for positive controls | - Inactive this compound solution.- Incorrect pH of the medium.- Yeast strain does not contain the MEL1 reporter gene. | - Prepare a fresh this compound solution.- Ensure the final pH of the medium is appropriate for yeast growth (typically around 5.6-6.0).- Use a yeast strain known to be compatible with the MEL1 reporter system (e.g., AH109, Y187). |

| All colonies are blue (including negative controls) | - The bait protein is auto-activating the reporter gene.- The prey protein is auto-activating the reporter gene. | - Perform a control transformation with the bait plasmid and an empty prey vector (and vice versa) to test for auto-activation.- If auto-activation is observed, it may be necessary to use a different Y2H system or create truncated versions of the auto-activating protein. |

| High background of light blue colonies | - Leaky expression of the MEL1 gene.- Over-incubation. | - Include appropriate negative controls to distinguish true interactions from background.- Optimize the incubation time; check plates daily and score at the earliest time point where positive controls are clearly visible. |

| Inconsistent color development | - Uneven spreading of this compound on the plate.- Variation in colony size. | - Ensure the this compound solution is spread evenly.- When comparing color intensity, select colonies of similar size for a more accurate comparison. |

Table 3: Troubleshooting Guide for the this compound Assay. This table provides potential solutions to common problems encountered during the this compound yeast two-hybrid assay.

References

Application Note: Screening cDNA Libraries via Yeast Two-Hybrid (Y2H) Assay with X-alpha-Gal Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify and characterize binary protein-protein interactions. A common and effective application of this method is the screening of complex cDNA libraries to discover novel binding partners for a protein of interest, often referred to as the "bait". This application note details the use of X-alpha-Gal (5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside) as a chromogenic reporter in GAL4-based Y2H screens.

The principle of the GAL4-based Y2H system relies on the modular nature of the GAL4 transcription factor, which consists of a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the assay, the bait protein is fused to the GAL4-BD, and proteins encoded by a cDNA library (the "prey") are fused to the GAL4-AD. When a bait and a prey protein interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[1] This reconstituted factor then activates the transcription of downstream reporter genes integrated into the yeast genome.